molecular formula C12H16ClNO3S B2745069 3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide CAS No. 1257553-62-0

3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide

Cat. No. B2745069
CAS RN: 1257553-62-0
M. Wt: 289.77
InChI Key: NQJIKIZQOHGMIM-UHFFFAOYSA-N
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Description

3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed by Pfizer and was initially intended to be used as an immunosuppressant for the treatment of autoimmune diseases. However, its potential as a therapeutic agent for various other diseases is now being explored.

Scientific Research Applications

Oxidation of Hydrocarbons

Sulfonamide compounds have been explored for their reactivity in the oxidation of hydrocarbons. For instance, water-soluble organic compounds are selectively oxidized by aqueous solutions of chloroplatinum salts, where compounds like p-toluenesulfonic acid undergo stepwise hydroxylation to alcohol and aldehyde, showcasing the reactivity and potential for modification of sulfonamide structures in organic synthesis and functional group transformations (Labinger et al., 1993).

Anticancer Effects

New dibenzensulfonamides have been synthesized and investigated for their anticancer effects, including inducing apoptosis and autophagy pathways in cancer cell lines. These compounds have also been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes associated with tumor cells, demonstrating the potential therapeutic applications of sulfonamide compounds in cancer treatment (Gul et al., 2018).

Chemical Synthesis and Reactivity

Sulfonamides have been utilized as intermediates in chemical syntheses, such as the preparation of chlorinating reagents. N-chloro-N-methoxybenzenesulfonamide serves as an example of a reactive chlorinating agent that has been prepared and applied for the chlorination of various organic substrates, highlighting the versatility of sulfonamides in synthetic organic chemistry (Xiao-Qiu Pu et al., 2016).

Hypoglycemic Agents

The synthesis of sulfonamide compounds has also been explored in the context of developing hypoglycemic agents. This application demonstrates the utility of sulfonamides in medicinal chemistry, particularly in the design and synthesis of compounds with potential therapeutic effects on metabolic disorders (Suzue & Irikura, 1968).

properties

IUPAC Name

3-chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c1-9-10(13)3-2-4-11(9)18(16,17)14-7-12(8-15)5-6-12/h2-4,14-15H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJIKIZQOHGMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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